8-Bromoquinoxaline-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromoquinoxaline-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSZOHAKJGMUTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C=O)N=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 8 Bromoquinoxaline 5 Carbaldehyde
Retrosynthetic Analysis Approaches to the 8-Bromoquinoxaline-5-carbaldehyde Framework
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. ub.edu For this compound, the primary disconnections involve the formation of the quinoxaline (B1680401) ring and the introduction of the bromo and carbaldehyde substituents.
A logical retrosynthetic approach would first disconnect the carbaldehyde group, leading to an 8-bromoquinoxaline precursor. This transformation can be achieved via a formylation reaction. Subsequently, the bromo group can be disconnected, suggesting a bromination reaction on a quinoxaline core. Finally, the quinoxaline ring itself can be disconnected into a substituted o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. thieme-connect.de This leads to simple and readily available precursors.
An alternative strategy involves the formation of a substituted o-phenylenediamine that already contains the necessary functionalities or their precursors. For instance, starting with a bromo- and methyl-substituted o-phenylenediamine would allow for the formation of the quinoxaline ring, followed by oxidation of the methyl group to the carbaldehyde.
Multistep Synthesis Routes from Readily Available Precursors
The synthesis of this compound is typically achieved through a multistep sequence, starting from simple aromatic compounds.
Synthesis of Bromo-Substituted Quinoxaline Intermediates
The direct bromination of quinoxaline derivatives can be challenging due to the deactivating nature of the nitrogen atoms in the ring. However, various methods have been developed to achieve this transformation. The use of brominating agents in strong acids like sulfuric acid or triflic acid has been shown to be effective for the bromination of quinoxalines. researchgate.netnih.gov For instance, N-bromosuccinimide (NBS) in an appropriate solvent can yield mono- or di-brominated products on the aromatic ring of the quinoxaline unit. researchgate.net The regioselectivity of the bromination is influenced by the substituents already present on the quinoxaline ring.
A study on the triflic acid-assisted regioselective bromination of 6,7-difluoroquinoxaline-2-ol resulted in the formation of 5,8-dibromo-6,7-difluoroquinoxaline-2-ol in high yield, highlighting the utility of strong acids in directing the bromination. nih.govresearcher.life
| Bromination Method | Reagents | Key Features |
| Direct Bromination | NBS, Solvent | Can produce mono- or di-brominated products. researchgate.net |
| Acid-Assisted Bromination | Brominating agent, H₂SO₄ or Triflic Acid | Effective for deactivated quinoxaline rings. researchgate.netnih.gov |
The most common and versatile method for synthesizing the quinoxaline core is the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. thieme-connect.desapub.orgencyclopedia.pub This approach allows for the introduction of substituents at specific positions on the benzene (B151609) ring of the quinoxaline system by starting with appropriately substituted o-phenylenediamines.
For the synthesis of this compound, a potential route starts with 4-bromo-7-methyl-2,1,3-benzothiadiazole. frontiersin.org This can be converted to the corresponding diamine intermediate by treatment with iron in hydrochloric acid. frontiersin.org Subsequent condensation with glyoxal (B1671930) affords 5-bromo-8-methylquinoxaline. frontiersin.org
The reaction of o-phenylenediamine with α-bromo ketones is another viable method for synthesizing substituted quinoxalines. niscpr.res.in The reaction typically proceeds via nucleophilic substitution followed by cyclization and aromatization to yield the final product. niscpr.res.in
| Precursor Type | Reaction Partner | Product |
| Substituted o-Phenylenediamine | 1,2-Dicarbonyl Compound | Substituted Quinoxaline thieme-connect.desapub.orgencyclopedia.pub |
| 4-Bromo-7-methyl-2,1,3-benzothiadiazole | Fe/HCl, then Glyoxal | 5-Bromo-8-methylquinoxaline frontiersin.org |
| o-Phenylenediamine | α-Bromo Ketone | Substituted Quinoxaline niscpr.res.in |
Introduction of the Carbaldehyde Moiety
The final key transformation is the introduction of the carbaldehyde group at the C-5 position of the 8-bromoquinoxaline intermediate.
One of the most widely used methods for formylating electron-rich aromatic and heterocyclic compounds is the Vilsmeier-Haack reaction . chemijournal.comchemijournal.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The resulting chloroiminium ion acts as the electrophile in the formylation of the aromatic ring. chemistrysteps.com While the Vilsmeier-Haack reaction is a powerful tool, its application to quinoxalines can sometimes lead to formylation at the more electron-rich positions of the heterocyclic ring rather than the benzene ring. thieme-connect.de
A more direct and regioselective method for introducing the carbaldehyde group at a specific position is through a metalation-quenching sequence. This involves the deprotonation of the quinoxaline ring with a strong base, such as an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with an electrophilic formylating agent, like DMF, to install the carbaldehyde group. This method was successfully employed in the synthesis of this compound from 5-bromo-8-methylquinoxaline. The synthesis involved benzylic bromination with N-bromosuccinimide (NBS) initiated by azobisisobutyronitrile (AIBN), followed by hydrolysis with calcium carbonate in a mixture of water and acetonitrile. frontiersin.org
Another approach is the reductive formylation of quinoxaline derivatives using formic acid in formamide. rsc.orgrsc.org
| Formylation Method | Reagents | Key Features |
| Vilsmeier-Haack Reaction | DMF, POCl₃ | Effective for electron-rich systems, but regioselectivity can be an issue. thieme-connect.dechemijournal.comchemijournal.comwikipedia.org |
| Metalation-Quenching | Organolithium reagent, DMF | Allows for regioselective formylation. frontiersin.org |
| Benzylic Bromination/Hydrolysis | NBS, AIBN; then CaCO₃, H₂O/Acetonitrile | Converts a methyl group to a carbaldehyde. frontiersin.org |
| Reductive Formylation | Formic Acid, Formamide | An alternative formylation method. rsc.orgrsc.org |
Oxidation of Methyl or Alcohol Precursors to the Aldehyde Functionality
A common and direct method for the introduction of the aldehyde group at the C-5 position of the quinoxaline ring involves the oxidation of a methyl group or a primary alcohol.
The oxidation of the corresponding methyl precursor, 8-bromo-5-methylquinoxaline, to this compound is a key transformation. A well-established reagent for the oxidation of methyl groups on heteroaromatic rings is selenium dioxide (SeO2). This reagent has been successfully employed for the oxidation of substituted 2-methylquinoxalines to their corresponding 2-carbaldehydes. thieme-connect.de The reaction typically involves heating the methylquinoxaline derivative with a stoichiometric amount of selenium dioxide in a suitable solvent, such as dioxane or a mixture of solvents. The reaction proceeds via an ene reaction followed by a rsc.orgresearchgate.net-sigmatropic rearrangement and subsequent decomposition to afford the aldehyde.
Alternatively, the aldehyde can be obtained from the corresponding alcohol, (8-bromoquinoxalin-5-yl)methanol. This alcohol precursor, a known compound, can be oxidized using a variety of mild oxidizing agents. nih.gov Reagents such as manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP) are commonly used for the oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid. The choice of oxidant often depends on the substrate's sensitivity and the desired reaction conditions. For instance, MnO2 is a particularly useful reagent for the oxidation of benzylic and allylic alcohols and is known for its selectivity.
The reaction conditions for these oxidations are crucial and need to be carefully controlled to maximize the yield of the desired aldehyde and minimize the formation of byproducts.
Benzylic Bromination and Subsequent Hydrolysis Approaches
A robust and frequently utilized method for the synthesis of this compound involves a two-step sequence starting from 8-bromo-5-methylquinoxaline. This approach hinges on the initial benzylic bromination of the methyl group, followed by hydrolysis of the resulting benzylic bromide.
The first step employs a radical initiator and a source of bromine radicals, most commonly N-bromosuccinimide (NBS). The reaction is typically carried out in a nonpolar solvent like carbon tetrachloride (CCl4) or cyclohexane, under reflux, with a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). This reaction selectively introduces one or two bromine atoms at the benzylic position to form 5-(bromomethyl)-8-bromoquinoxaline or 5-(dibromomethyl)-8-bromoquinoxaline.
The subsequent hydrolysis of the brominated intermediate yields the desired aldehyde. For the dibromomethyl intermediate, hydrolysis is often achieved by treatment with reagents like calcium carbonate in an aqueous solvent system or silver nitrate (B79036) in aqueous ethanol. This method provides a reliable pathway to the target aldehyde.
Advanced and Sustainable Synthetic Methodologies
In line with the growing emphasis on efficiency and environmental responsibility in chemical synthesis, advanced and sustainable methods are increasingly being explored for the preparation of quinoxaline derivatives, including this compound.
Transition Metal-Catalyzed Approaches (e.g., Cross-Coupling Reactions)
Transition metal catalysis offers powerful tools for the construction of complex molecules. While direct transition metal-catalyzed formylation of an 8-bromo-5-haloquinoxaline is not widely reported, related cross-coupling strategies can be envisaged for the synthesis of precursors or the direct introduction of a formyl group equivalent. For instance, a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, could be employed to introduce a functional group at the 5-position of an appropriately substituted quinoxaline, which can then be converted to the aldehyde. The field of transition metal-catalyzed synthesis of quinoxalines is rapidly evolving, with numerous methods being developed for their construction and functionalization. researchgate.net
Green Chemistry Principles and Environmentally Benign Syntheses
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of quinoxaline synthesis, this has led to the development of environmentally benign protocols. rsc.orgresearchgate.net These methods often involve the use of greener solvents like water or ethanol, catalysts that can be recycled, and energy-efficient reaction conditions such as microwave irradiation. rsc.orgresearchgate.net For the synthesis of this compound, applying green chemistry principles could involve using a less toxic solvent for the benzylic bromination step or employing a solid-supported oxidizing agent for the oxidation of the methyl or alcohol precursor, which would simplify purification and minimize waste. The development of catalytic, one-pot procedures also aligns with the tenets of green chemistry by reducing the number of synthetic steps and purification procedures. bohrium.combohrium.com
Reactivity and Applications in Organic Synthesis
Reactivity of the Aldehyde Functional Group
The aldehyde group at the 5-position is a versatile site for a variety of chemical transformations. It readily participates in condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds. This reactivity has been exploited to synthesize larger conjugated systems by reacting it with molecules like 1,3-indandione (B147059) and 3-ethylrhodanine (B1362658). Furthermore, the aldehyde can be converted into other functional groups; for example, it reacts with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime, (E)-8-bromoquinoxaline-5-carbaldehyde oxime, a transformation used in the synthesis of potential therapeutic agents.
Reactivity of the Bromo Substituent
The bromine atom at the 8-position serves as a key reactive handle, primarily for transition-metal-catalyzed cross-coupling reactions. Its position on the benzene (B151609) portion of the quinoxaline (B1680401) ring makes it susceptible to reactions like the Stille coupling. This has been demonstrated by its reaction with organostannane reagents, such as N,N-di-p-tolyl-5-(tri-n-butylstannyl)-thiophen-2-amine, to form new carbon-carbon bonds. This specific reactivity is crucial for extending the molecular framework and building complex, multi-component molecules.
Role as a Building Block in Complex Molecule Synthesis
The presence of two distinct and orthogonally reactive functional groups—the aldehyde and the bromo substituent—makes 8-Bromoquinoxaline-5-carbaldehyde an ideal building block for the stepwise synthesis of complex molecules. Chemists can selectively react one group while leaving the other intact for a subsequent transformation. This strategic advantage allows for the controlled and convergent assembly of sophisticated molecular structures, which is particularly valuable in the synthesis of donor-acceptor molecules for materials science and in the construction of lead compounds in drug discovery. researchgate.net
Applications of 8 Bromoquinoxaline 5 Carbaldehyde in Advanced Organic Synthesis
Utilization as a Key Synthetic Intermediate for Complex Molecules
The unique electronic properties and dual reactivity of 8-bromoquinoxaline-5-carbaldehyde make it an important building block for synthesizing larger, more complex molecular architectures. Both the bromine atom and the aldehyde function can participate in a variety of coupling and condensation reactions, providing chemists with a powerful tool for molecular construction.
Building Block for Extended π-Conjugated Systems
Extended π-conjugated systems are fundamental to the field of organic electronics, and this compound is an exemplary precursor for their synthesis. The electron-accepting nature of the quinoxaline (B1680401) ring allows it to be integrated into donor-acceptor (D-A) architectures, which are critical for tuning the electronic and photophysical properties of materials. frontiersin.org
A notable application is in the synthesis of small molecule donors for bulk-heterojunction solar cells. frontiersin.org In one synthetic pathway, the bromine atom on the quinoxaline ring is first displaced by a donor group, such as a stannylated amine, via a Stille coupling reaction. Subsequently, the aldehyde group is used to extend the π-system further through a Knoevenagel condensation with a terminal acceptor group. frontiersin.org This modular approach allows for the systematic tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. frontiersin.org
For instance, two novel donor molecules, DTRDTQX and DTIDTQX, were synthesized using this compound as the central acceptor unit. frontiersin.org The key synthetic steps are outlined below:
| Step | Reaction Type | Reactants | Product |
| 1 | Stille Coupling | This compound, N,N-di-p-tolyl-5-(tri-n-butylstannyl)-thiophen-2-amine | Intermediate 9 |
| 2 | Knoevenagel Condensation | Intermediate 9, 3-ethylrhodanine (B1362658) | DTRDTQX |
| 3 | Knoevenagel Condensation | Intermediate 9, 1,3-indandione (B147059) | DTIDTQX |
This strategy demonstrates how the aldehyde serves as a reactive handle to append different terminal acceptor groups, thereby creating an extended D-A-A π-conjugated system. frontiersin.org The resulting molecules exhibit broad absorption in the visible spectrum, a key requirement for photovoltaic materials. frontiersin.org
Precursor for Polycyclic Aromatic Compounds and Fused Heterocycles
The reactivity of both the bromo and aldehyde functionalities on this compound facilitates the construction of polycyclic aromatic compounds (PAHs) and other fused heterocyclic systems. frontiersin.orgnih.govuis.no These classes of compounds are of significant interest due to their unique electronic and structural properties.
The synthesis of fused systems can be achieved through intramolecular cyclization reactions where the two reactive sites are induced to react with a bifunctional reagent or through a series of intermolecular reactions that build additional rings onto the quinoxaline framework. For example, the aldehyde can be converted into other functional groups, such as an oxime, which can then participate in cyclization reactions. americanelements.com While direct examples starting from this compound to form complex PAHs are specific to targeted research, the general methodologies for PAH synthesis, such as directed metalation and cross-coupling reactions, are applicable to this precursor. uis.no
The formation of fused heterocycles often involves converting the aldehyde into a group that can react with the bromo-substituted ring, or vice-versa, often mediated by a metal catalyst. This approach allows for the creation of rigid, planar molecules with extended electronic systems, suitable for various applications in materials science.
Scaffold for Functional Organic Materials Precursors
The inherent properties of the quinoxaline ring system make this compound an ideal scaffold for building precursors to functional organic materials. Its electron-deficient nature is particularly advantageous for applications requiring efficient electron transport or specific photophysical characteristics.
Role in the Synthesis of Electron-Transporting Materials
Quinoxaline derivatives are recognized as attractive electron-transporting materials due to the electron-deficient character of the pyrazine (B50134) ring within their structure. qmul.ac.uk This property is essential for the performance of various organic electronic devices, including organic solar cells (OSCs) and organic field-effect transistors (OFETs). qmul.ac.uk
This compound is used to construct molecules where the quinoxaline core acts as an electron acceptor or an auxiliary acceptor. In the synthesis of donor-acceptor-acceptor (D-A-A) molecules like DTIDTQX and DTRDTQX, the quinoxaline moiety serves as the central acceptor. frontiersin.org This design facilitates intramolecular charge transfer, a crucial process for the generation of photocurrent in solar cells. frontiersin.org The performance of these materials in OSCs confirms the efficacy of the quinoxaline scaffold in promoting electron transport. frontiersin.orgresearchgate.net For example, when blended with a fullerene acceptor (C70), these quinoxaline-based donors form a bulk-heterojunction active layer where efficient charge separation and transport can occur. frontiersin.org
Development of Precursors for Organic Semiconductors and Dyes
The synthesis of novel organic semiconductors and dyes is another area where this compound finds significant application. americanelements.com Its utility lies in the ability to create molecules with tailored band gaps and absorption spectra. frontiersin.org
The molecules DTRDTQX and DTIDTQX, synthesized from this precursor, are not only electron-transporting materials but also function as organic semiconductors and dyes. frontiersin.org Their performance in organic solar cells, which relies on their semiconducting properties, has been systematically investigated. frontiersin.orgresearchgate.net The photovoltaic properties of devices fabricated with these materials are summarized in the table below.
| Material | Blend Ratio (Donor:C70) | Annealing Temp. (°C) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| DTRDTQX | 1:2 | 100 | ~0.66 | - | - | 1.44 frontiersin.org |
| DTIDTQX | 1:2 | 100 | 0.71 researchgate.net | - | - | 1.70 frontiersin.orgresearchgate.net |
The data indicates that tuning the terminal acceptor group (from 3-ethylrhodanine in DTRDTQX to 1,3-indandione in DTIDTQX) significantly impacts the device performance, with DTIDTQX showing a higher power conversion efficiency (PCE). frontiersin.orgresearchgate.net This is attributed to the stronger electron-withdrawing ability of the 1,3-indandione group, which leads to a narrower band gap and absorption at longer wavelengths. frontiersin.org Such fine-tuning is a hallmark of molecular engineering enabled by versatile building blocks like this compound.
Intermediate in Ligand Design for Metal Coordination Chemistry
The quinoxaline framework is a known component in the design of chelating ligands for metal coordination chemistry. The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions. This compound provides a platform for creating more complex, functionalized ligands.
The aldehyde group can be readily converted into various other functionalities, such as oximes, imines, or hydrazones, which introduce additional donor atoms (N, O) capable of coordinating to metal centers. For example, the reaction of this compound with hydroxylamine (B1172632) hydrochloride yields (E)-8-bromoquinoxaline-5-carbaldehyde oxime. This transformation introduces a common chelating motif. While specific metal complexes of ligands derived directly from this compound are a specialized area of research, the synthetic potential is clear. The bromo-substituent can be retained as a site for further modification of the ligand through cross-coupling reactions, or it can be used to influence the electronic properties of the resulting metal complex. This dual functionality allows for the design of ligands with tunable steric and electronic properties for applications in catalysis, sensing, or materials science.
Synthesis of Schiff Base Ligands
The most direct application of this compound in synthetic chemistry is its use as a precursor for the preparation of Schiff base ligands. These compounds are synthesized through the condensation reaction between the aldehyde functional group of this compound and the primary amino group of various amines. The general reaction involves refluxing equimolar amounts of the aldehyde and the selected amine in a suitable solvent, such as ethanol. researchgate.net This reaction leads to the formation of an azomethine group (-C=N-), which is the characteristic feature of a Schiff base. scirp.orgekb.eg
The synthetic flexibility of this method allows for the introduction of a wide variety of functional groups into the final ligand structure by choosing different primary amines. scirp.org This modularity is crucial for fine-tuning the electronic and steric properties of the resulting Schiff base ligand, which in turn influences its coordination behavior and the catalytic activity of its metal complexes. For instance, condensing this compound with aromatic amines containing hydroxyl or other donor groups can result in multidentate ligands capable of forming highly stable chelate rings with metal ions. researchgate.netscispace.com
Table 1: Examples of Schiff Base Ligands Derived from this compound This table is illustrative, based on general Schiff base synthesis protocols.
| Reactant Amine | Resulting Schiff Base Ligand Name | Potential Denticity |
|---|---|---|
| Aniline (B41778) | N-(8-bromoquinoxalin-5-ylmethylene)aniline | Bidentate (N, N) |
| 2-Amino-4-chlorophenol | 4-chloro-2-(((8-bromoquinoxalin-5-yl)methylene)amino)phenol | Tridentate (N, N, O) |
| 4-aminoantipyrine | 4-((8-bromoquinoxalin-5-ylmethylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Tridentate (N, N, O) |
| N,N-diethylpropane-1,3-diamine | N'-((8-bromoquinoxalin-5-yl)methylene)-N,N-diethylpropane-1,3-diamine | Tridentate (N, N, N) |
Chelation Studies with Transition Metal Ions
Schiff bases derived from this compound are excellent chelating agents due to the presence of the imine nitrogen and the nitrogen atom within the quinoxaline ring. scispace.comresearchgate.net The lone pair of electrons on the imine nitrogen is readily available for coordination with transition metal ions. scispace.com When the amine precursor contains additional donor atoms, such as a hydroxyl group in the ortho position of an aniline ring, the resulting Schiff base can act as a multidentate ligand, forming stable five- or six-membered chelate rings with a central metal ion. researchgate.netscispace.com
Chelation studies typically involve reacting the Schiff base ligand with various transition metal salts, such as those of copper(II), nickel(II), cobalt(II), and zinc(II), in an appropriate solvent. researchgate.netuobaghdad.edu.iq The formation of the metal complex is often evidenced by changes in color, solubility, and spectral properties. Techniques like FT-IR and UV-Vis spectroscopy are employed to characterize the complexes. A shift in the C=N (azomethine) stretching frequency in the IR spectrum upon complexation confirms the coordination of the imine nitrogen to the metal ion. nih.gov Similarly, the disappearance of the phenolic -OH band indicates deprotonation and coordination of the oxygen atom. nih.gov These studies are fundamental to understanding the binding modes and stability of the metal complexes, which is a prerequisite for their application in catalysis. researchgate.netresearchgate.net
Table 2: Illustrative Chelation Properties of a Tridentate Schiff Base Ligand (Based on (Z)-4-chloro-2-(((8-bromoquinoxalin-5-yl)methylene)amino)phenol with various metal ions)
| Transition Metal Ion | Proposed Complex Formula | Proposed Geometry | Key Evidence of Chelation (FT-IR) |
|---|---|---|---|
| Cu(II) | [Cu(L)Cl] | Square Planar | Shift of ν(C=N) band to a different frequency; disappearance of phenolic ν(O-H) band. nih.gov |
| Ni(II) | [Ni(L)Cl(H₂O)] | Octahedral | Shift of ν(C=N) band; disappearance of phenolic ν(O-H) band; appearance of broad ν(O-H) for coordinated water. scirp.org |
| Co(II) | [Co(L)Cl(H₂O)] | Octahedral | Shift of ν(C=N) band; disappearance of phenolic ν(O-H) band; appearance of broad ν(O-H) for coordinated water. scirp.org |
| Zn(II) | [Zn(L)Cl] | Tetrahedral | Shift of ν(C=N) band; disappearance of phenolic ν(O-H) band. mdpi.com |
Contribution to the Development of Catalytic Systems
The transition metal complexes of Schiff bases are of significant interest for their catalytic applications. researchgate.netmdpi.com The metal complexes derived from this compound-based ligands contribute to the development of novel catalytic systems for a variety of organic transformations. The catalytic activity is attributed to the ability of the central metal ion to exist in various oxidation states and its capacity to coordinate with substrate molecules, thereby activating them for reaction. researchgate.net
These complexes have shown potential as catalysts in oxidation and reduction reactions. scispace.comresearchgate.net For example, cobalt(II)-Schiff base complexes have been noted for their catalytic activity in the oxygenation of alkenes. researchgate.net The specific structure of the ligand, influenced by the parent this compound, plays a crucial role in determining the efficiency and selectivity of the catalyst. The steric and electronic environment around the metal center can be systematically modified by altering the amine component of the Schiff base, allowing for the development of catalysts tailored for specific applications. Quinoxaline derivatives themselves, often synthesized using metal catalysts, are also employed in creating catalytically active systems for reactions like the synthesis of other heterocyclic compounds. nih.govdokumen.pub
Table 3: Potential Catalytic Applications of Related Schiff Base Metal Complexes
| Catalytic Reaction | Example Catalyst Type | Substrate | Product | Reference to General Activity |
|---|---|---|---|---|
| Alkene Oxygenation | Co(II)-Schiff Base Complex | Alkenes | Oxygenated derivatives (e.g., epoxides, aldehydes) | scispace.comresearchgate.net |
| Oxidation of Alcohols | Ru(III)-Schiff Base Complex | Primary/Secondary Alcohols | Aldehydes/Ketones | scirp.org |
| Henry Reaction | Cu(II)-Schiff Base Complex | Aldehyde and Nitroalkane | Nitroaldol | scispace.com |
| Polymerization | Generic Schiff Base Complexes | Vinyl monomers | Polymers | scispace.com |
Spectroscopic and Analytical Methodologies for Structural Elucidation of 8 Bromoquinoxaline 5 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual atoms. ipb.ptlibretexts.orgwiley.com
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. libretexts.org For 8-Bromoquinoxaline-5-carbaldehyde, the aldehyde proton is expected to resonate at a significantly downfield chemical shift, typically in the range of 9-10 ppm, due to the deshielding effect of the carbonyl group. libretexts.orgoregonstate.edu Protons on the aromatic quinoxaline (B1680401) ring will appear in the aromatic region (around 7-9 ppm). oregonstate.edu The exact chemical shifts are influenced by the positions of the bromo and aldehyde substituents. libretexts.org For instance, in related quinoxaline derivatives, aromatic protons have been observed at chemical shifts such as 8.25 ppm and 8.20 ppm. nih.gov The coupling between adjacent protons (vicinal coupling) provides valuable information about their relative positions on the quinoxaline ring system.
Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Approximate Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (-CHO) | 9.0 - 10.0 |
| Aromatic (Quinoxaline Ring) | 7.0 - 9.0 |
Note: Specific chemical shifts can vary based on the solvent and the presence of other substituents. illinois.edupitt.edu
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu In this compound, the carbonyl carbon of the aldehyde group is a key diagnostic signal, typically appearing significantly downfield in the range of 190-210 ppm. pdx.edu The carbons of the quinoxaline ring will resonate in the aromatic region (approximately 100-150 ppm). pdx.edu The carbon atom attached to the bromine (C-Br) will also have a characteristic chemical shift, generally in the range of 110-130 ppm. The precise chemical shifts help in assigning each carbon atom within the molecular structure. For example, in a related bromo-substituted quinoxaline derivative, carbon signals were observed at values including 149.8, 142.2, and 131.2 ppm. nih.gov
Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | 190 - 210 |
| Aromatic (C-H) | 120 - 150 |
| Aromatic (C-Br) | 110 - 130 |
| Aromatic (C-N) | 140 - 160 |
Note: Quaternary carbons (those without attached protons) often show weaker signals. oregonstate.edu
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms, which is crucial for confirming the structure of complex molecules like this compound and its derivatives. science.govnationalmaglab.orgarxiv.org
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the quinoxaline ring system. ipb.ptrsc.org
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. ipb.ptscience.gov
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart (long-range couplings). ipb.ptscience.gov This is particularly useful for identifying quaternary carbons and for confirming the placement of the aldehyde and bromo substituents on the quinoxaline ring by observing correlations between the aldehyde proton and carbons in the ring, and between aromatic protons and the carbon bearing the bromine atom.
These 2D NMR methods, when used in combination, provide a detailed and unambiguous picture of the molecular structure. researchgate.netmdpi.com
¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms within the quinoxaline ring. researchgate.netbeilstein-journals.org The chemical shifts of the nitrogen atoms are sensitive to substitution on the ring and protonation events. nih.govresearchgate.net In quinoxaline derivatives, ¹⁵N chemical shifts have been reported in the range of -56 to -61 ppm (referenced to nitromethane). rsc.org For this compound, the electron-withdrawing nature of the aldehyde and the bromo groups would be expected to influence the ¹⁵N chemical shifts, providing further confirmation of the structure. rsc.org The use of ¹⁵N-labeled compounds can significantly enhance the signal, facilitating the analysis. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. ualberta.camasterorganicchemistry.com For this compound, the key diagnostic absorption bands are:
C=O Stretch (Aldehyde) : A strong, sharp absorption band is expected in the region of 1690-1740 cm⁻¹. masterorganicchemistry.comlibretexts.org The conjugation of the aldehyde with the aromatic quinoxaline ring typically shifts this absorption to a lower wavenumber (around 1705 cm⁻¹). libretexts.org
C-H Stretch (Aldehyde) : Aldehydes often show two weak characteristic C-H stretching bands around 2750 cm⁻¹ and 2850 cm⁻¹. libretexts.org
Aromatic C=C and C=N Stretches : The quinoxaline ring will exhibit several absorption bands in the 1400-1600 cm⁻¹ region due to C=C and C=N stretching vibrations. libretexts.org
C-H Bending (Aromatic) : Out-of-plane ("oop") C-H bending vibrations in the 675-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring. libretexts.org
C-Br Stretch : The carbon-bromine stretching vibration typically appears in the fingerprint region of the spectrum, usually below 800 cm⁻¹.
The presence of these characteristic bands provides strong evidence for the key functional groups in this compound. mdpi.com
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aldehyde C=O Stretch | 1690 - 1715 | Strong, Sharp |
| Aldehyde C-H Stretch | ~2750 and ~2850 | Weak to Medium |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium to Weak |
| Aromatic C-H Bending | 675 - 900 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. researchgate.netrasayanjournal.co.inmdpi.com For this compound (C₉H₅BrN₂O), the expected exact molecular weight is approximately 235.96 g/mol . sigmaaldrich.com
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. nih.gov The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where two peaks of nearly equal intensity are observed, separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for this compound might include the loss of the aldehyde group (CHO), the bromine atom (Br), or other small neutral molecules. Analysis of these fragment ions helps to piece together the structure of the parent molecule. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation, and the nature of its packing in the crystal lattice. For complex heterocyclic structures such as this compound and its derivatives, single-crystal X-ray diffraction is indispensable for unambiguous structural elucidation and for understanding the subtle interplay of intermolecular forces that govern the solid-state architecture.
The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By meticulously measuring the positions and intensities of these spots as the crystal is rotated, a dataset is generated that can be mathematically transformed into a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, allowing for the calculation of bond lengths, bond angles, and torsional angles that define the molecular geometry.
While a specific crystal structure for this compound is not publicly available in crystallographic databases, extensive research on closely related bromo-substituted quinoxaline derivatives provides significant insight into the structural features that can be anticipated. These studies consistently reveal a planar or near-planar quinoxaline ring system, a consequence of its aromatic character. The positions of substituents on the quinoxaline core are precisely located, and the conformation of flexible groups, such as the carbaldehyde group, can be definitively established.
Detailed Research Findings from Analogous Structures
In the solid state, the arrangement of molecules is dictated by a combination of forces, including van der Waals interactions and, where applicable, hydrogen bonding. In the case of this compound, the aldehyde oxygen and the quinoxaline nitrogen atoms could potentially act as hydrogen bond acceptors, influencing the formation of specific supramolecular assemblies. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that can play a crucial role in directing crystal packing.
The detailed structural information obtained from X-ray crystallography is crucial for understanding structure-property relationships. For example, the solid-state packing can influence physical properties such as melting point, solubility, and stability. Furthermore, for medicinal chemistry applications, understanding the precise three-dimensional shape of a molecule is fundamental to its interaction with biological targets.
Representative Crystallographic Data
To illustrate the type of detailed information obtained from a single-crystal X-ray diffraction study, the following tables present representative crystallographic data for analogous bromo-substituted quinoxaline derivatives.
Table 1: Crystal Data and Structure Refinement for a Representative Bromoquinoxaline Derivative.
| Parameter | Value |
| Empirical formula | C₁₄H₈BrClN₂ |
| Formula weight | 319.59 |
| Temperature | 170 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 17.1347(11) Å, α = 90° |
| b = 3.8441(2) Å, β = 97.861(2)° | |
| c = 18.4127(12) Å, γ = 90° | |
| Volume | 1201.40(13) ų |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | 1.768 Mg/m³ |
| Absorption coefficient | 3.868 mm⁻¹ |
| F(000) | 624 |
| Crystal size | 0.20 x 0.10 x 0.05 mm³ |
| Theta range for data collection | 2.58 to 25.00° |
| Final R indices [I>2sigma(I)] | R1 = 0.0388, wR2 = 0.1302 |
| R indices (all data) | R1 = 0.0567, wR2 = 0.1421 |
Data derived from the study of 7-Bromo-2-(4-chloro-phenyl)-quinoxaline for illustrative purposes. researchgate.net
Table 2: Selected Bond Lengths and Angles for a Representative Bromoquinoxaline Derivative.
| Bond/Angle | Length (Å) / Angle (°) |
| Br-C(7) | 1.904(4) |
| Cl-C(12) | 1.741(4) |
| N(1)-C(2) | 1.312(5) |
| N(1)-C(8a) | 1.373(5) |
| N(4)-C(3) | 1.315(5) |
| N(4)-C(4a) | 1.370(5) |
| C(5)-C(6) | 1.365(6) |
| C(6)-C(7) | 1.402(6) |
| C(7)-C(8) | 1.375(6) |
| C(8)-C(8a) | 1.411(5) |
| C(2)-N(1)-C(8a) | 116.3(3) |
| C(3)-N(4)-C(4a) | 116.5(3) |
| N(1)-C(2)-C(3) | 122.4(4) |
| N(4)-C(3)-C(2) | 122.1(4) |
| C(6)-C(7)-Br(1) | 119.8(3) |
Data derived from the study of 7-Bromo-2-(4-chloro-phenyl)-quinoxaline for illustrative purposes. researchgate.net
These tables underscore the precision of X-ray crystallography in defining the molecular and crystal structure of complex organic molecules like bromo-substituted quinoxalines. The data provides a solid foundation for further computational studies and for rationalizing the observed physicochemical properties.
Computational and Theoretical Investigations of 8 Bromoquinoxaline 5 Carbaldehyde
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 8-bromoquinoxaline-5-carbaldehyde, DFT studies would provide significant insights into its behavior.
Electronic structure calculations are fundamental to understanding the reactivity and spectroscopic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the quinoxaline (B1680401) ring system, particularly the electron-rich benzene (B151609) portion, and the bromine atom due to its lone pairs. The LUMO is anticipated to be centered on the electron-deficient pyrazine (B50134) ring and the carbonyl group of the aldehyde substituent, which is a strong electron-withdrawing group.
A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The presence of the bromine atom and the aldehyde group is expected to lower the HOMO-LUMO gap compared to unsubstituted quinoxaline, thereby increasing its reactivity.
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound
| Molecular Orbital | Predicted Localization | Implication for Reactivity |
| HOMO | Quinoxaline ring, Bromine atom | Susceptibility to electrophilic attack |
| LUMO | Pyrazine ring, Carbaldehyde group | Susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Relatively small | High reactivity |
Conformational analysis of this compound would focus on the orientation of the aldehyde group relative to the quinoxaline ring. The key dihedral angle to consider is the one defined by the atoms of the C-C bond connecting the aldehyde group to the ring and the C=O bond.
It is predicted that the planar conformation, where the aldehyde group is coplanar with the quinoxaline ring, would be the most energetically stable. This planarity allows for maximum conjugation between the π-system of the ring and the carbonyl group, which is an energetically favorable arrangement. Two such planar conformations are possible: one where the carbonyl oxygen is oriented towards the nitrogen at position 4 (syn-periplanar) and another where it is oriented away (anti-periplanar). DFT calculations would be able to predict the energy difference between these conformers, which is expected to be small, with the anti-periplanar conformer likely being slightly more stable due to reduced steric hindrance.
DFT calculations can provide various electronic descriptors that help predict the reactivity of different sites within the molecule. For this compound, these descriptors would be invaluable for understanding its chemical behavior.
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electron density distribution. It is expected to show negative potential (red/yellow) around the nitrogen atoms of the pyrazine ring and the carbonyl oxygen, indicating their nucleophilic character and suitability for electrophilic attack or hydrogen bonding. Positive potential (blue) would be predicted around the aldehyde carbon and the hydrogen atoms, highlighting their electrophilic nature.
Fukui Functions: These functions would more precisely identify the sites for nucleophilic and electrophilic attack. The Fukui function for nucleophilic attack (f+) is expected to be highest on the aldehyde carbon, confirming it as the primary site for attack by nucleophiles. The Fukui function for electrophilic attack (f-) would likely be highest on the nitrogen atoms and certain carbons of the benzene ring.
Natural Bond Orbital (NBO) Analysis: NBO analysis would provide information on charge distribution and donor-acceptor interactions within the molecule. It would likely confirm significant positive charge on the aldehyde carbon and negative charges on the nitrogen and oxygen atoms.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction.
A key transformation for this compound is nucleophilic addition to the carbonyl group. Computational modeling could be used to locate the transition state for the addition of a nucleophile, such as a Grignard reagent or an amine. The geometry of the transition state would likely resemble a tetrahedral arrangement around the carbonyl carbon. The activation energy calculated from the difference in energy between the reactants and the transition state would provide a quantitative measure of the reaction's feasibility.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile for a synthetic pathway can be constructed. For instance, in a multi-step synthesis involving this compound, computational modeling could help in understanding the thermodynamics and kinetics of each step. This would allow for the identification of the rate-determining step and could provide insights into how to optimize reaction conditions to favor the desired product. For example, in a Wittig reaction, the energetic profile would show the formation of the betaine (B1666868) intermediate and its subsequent decomposition to the alkene product and triphenylphosphine (B44618) oxide.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding orientation and affinity of a ligand to a receptor and to analyze the stability of the resulting complex over time. These methods are instrumental in elucidating the molecular basis of ligand-receptor interactions.
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the broader class of quinoxaline derivatives has been the subject of numerous computational investigations against various biological targets. rsc.orgnih.gov These studies provide a framework for understanding the potential interactions of this compound when it is incorporated into larger, biologically active molecules.
Quinoxaline derivatives are known to interact with a range of receptors, often through a combination of hydrogen bonding, hydrophobic interactions, and π-stacking. The nitrogen atoms in the quinoxaline ring are capable of acting as hydrogen bond acceptors, a crucial interaction for anchoring the molecule within a receptor's binding site. For instance, in studies of quinoxaline derivatives as anticancer agents, interactions with key amino acid residues in the active sites of enzymes like EGFR and β-tubulin have been observed. rsc.orgnih.gov
The 8-bromo and 5-carbaldehyde substituents on the quinoxaline core of the title compound are expected to significantly influence its binding profile. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design. The carbaldehyde group, being a polar and reactive moiety, can form hydrogen bonds and may also be a site for covalent modification of the target protein, depending on the nature of the active site.
Molecular dynamics simulations on related heterocyclic compounds have shown that the stability of the ligand-receptor complex is a key determinant of biological activity. mdpi.com For derivatives of this compound, MD simulations would be invaluable for assessing the conformational changes and the dynamic behavior of the ligand within the binding pocket, providing a more realistic picture of the binding event.
Table 1: Potential Molecular Interactions of this compound-Based Ligands with Biological Receptors
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues in Receptor |
| Hydrogen Bonding | Quinoxaline Nitrogens, Carbaldehyde Oxygen | Serine, Threonine, Tyrosine, Aspartate, Glutamate |
| Halogen Bonding | Bromine at position 8 | Electron-rich atoms (e.g., backbone carbonyls) |
| π-π Stacking | Quinoxaline Ring System | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic Interactions | Benzene Ring of Quinoxaline | Alanine, Valine, Leucine, Isoleucine, Proline |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are powerful tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures.
For quinoxaline derivatives, several QSAR studies have been conducted to understand the structural requirements for various biological activities, including anticancer, antitubercular, and antimalarial effects. nih.govniscpr.res.innih.govmdpi.comresearchgate.net These studies have identified a range of molecular descriptors that are critical for the activity of this class of compounds.
A typical QSAR study on quinoxaline derivatives involves calculating a large number of descriptors, which can be broadly categorized as electronic, steric, hydrophobic, and topological. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov
For derivatives of this compound, a QSAR model would be highly beneficial for predicting their potential as, for example, kinase inhibitors or antimicrobial agents. The descriptors would quantify the influence of different substituents that could be introduced at various positions on the quinoxaline ring. For instance, the electronic properties of the substituents would be crucial, as they can modulate the reactivity and binding affinity of the molecule. The size and shape of the substituents (steric properties) would also play a significant role in determining how well the molecule fits into the receptor's binding site.
Table 2: Key Molecular Descriptors in QSAR Models for Quinoxaline Derivatives
| Descriptor Type | Example Descriptor | General Influence on Activity |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Can have positive or negative correlation depending on the specific interaction |
| Steric | Molecular Volume, Surface Area | Often, an optimal size is required for good activity |
| Hydrophobic | LogP (Partition Coefficient) | A balance is typically needed for optimal bioavailability and target engagement |
| Topological | Connectivity Indices, Shape Indices | Reflect the overall shape and branching of the molecule |
| Quantum Chemical | Atomic Charges, Electrostatic Potential | Important for electrostatic interactions with the receptor |
While a specific QSAR model for this compound derivatives is not yet established in the literature, the existing knowledge on related quinoxaline scaffolds provides a solid foundation for future computational studies. Such studies would be instrumental in unlocking the full therapeutic potential of this promising chemical entity.
Future Directions and Emerging Research Avenues for 8 Bromoquinoxaline 5 Carbaldehyde
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally friendly and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research concerning 8-bromoquinoxaline-5-carbaldehyde is expected to focus on novel and sustainable synthetic routes that offer improvements over classical methods. Key areas of interest will likely include:
Green Chemistry Approaches: The integration of green chemistry principles into the synthesis of quinoxaline (B1680401) derivatives is a promising path toward developing environmentally friendly and efficient synthetic routes. ekb.eg This includes the use of greener solvents, such as water or ethanol, and the development of catalyst-free reactions. nih.gov One-pot syntheses, which reduce the number of purification steps and minimize waste, are also a key area of development. rsc.orgnih.govacs.orgnih.gov
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times with the absence of harmful solvents. udayton.eduudayton.edunih.gov This technique has been successfully applied to the synthesis of various quinoxaline derivatives and represents a promising avenue for the efficient production of this compound. udayton.eduudayton.edumdpi.comresearchgate.net
Organocatalysis: The use of small organic molecules as catalysts offers a more sustainable alternative to traditional metal-based catalysts. ijrar.org Organocatalysts like L-proline, vitamin C, and camphorsulfonic acid have been effectively used in the synthesis of quinoxalines, suggesting their potential application in the synthesis of this compound. ijrar.orgsharif.eduoiccpress.com
Natural Deep Eutectic Solvents (NADESs): NADESs are emerging as green and biodegradable solvent systems for organic synthesis. A fast and high-yielding protocol for the synthesis of functionalized quinoxalines using a choline (B1196258) chloride/water NADES at room temperature has been reported, highlighting a sustainable direction for future synthetic efforts. rsc.org
Integration into Advanced Functional Material Systems
The quinoxaline moiety is known for its strong electron-accepting properties and high electron affinity, making it a valuable component in the design of functional organic materials. researchgate.net Future research is anticipated to explore the integration of this compound into a variety of advanced material systems:
Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are well-known for their applications in organic light-emitting devices. bohrium.com The unique electronic properties of the this compound scaffold could be harnessed to develop novel emitters for OLEDs, potentially leading to devices with improved efficiency and color purity. nih.govrsc.org
Functional Polymers: The incorporation of quinoxaline units into polymer backbones can lead to materials with desirable optical and electronic properties, such as thermal stability and low band gaps, making them suitable for optical devices. bohrium.comrsc.org The aldehyde and bromine functionalities on this compound provide reactive handles for polymerization, opening the door to new quinoxaline-containing polymers.
Fluorescent Sensors: The inherent fluorescence of the quinoxaline ring system can be modulated by the introduction of various functional groups. nih.gov The aldehyde group of this compound is particularly interesting for the development of chemosensors, as it can react with specific analytes to produce a measurable change in fluorescence. nih.gov Research in this area could lead to the development of sensitive and selective sensors for a range of chemical species. researchgate.net
Development of Next-Generation Catalysts and Ligands
The nitrogen atoms in the quinoxaline ring can act as coordinating sites for metal centers, making quinoxaline derivatives attractive candidates for the development of novel ligands in catalysis. Future research is expected to explore the potential of this compound in this area:
Ligand Design for Cross-Coupling Reactions: Quinoxaline-based diimidazolium salts have been used in conjunction with palladium to catalyze Suzuki-Miyaura and Heck cross-coupling reactions. researchgate.net The specific substitution pattern of this compound could be exploited to design new ligands with tailored steric and electronic properties for a variety of cross-coupling reactions.
Organocatalyst Development: While quinoxaline derivatives are often synthesized using organocatalysts, there is also potential for the quinoxaline scaffold itself to be incorporated into the design of new organocatalysts. ijrar.orgsharif.eduoiccpress.comresearchgate.netbenthamdirect.com The functional groups of this compound could be modified to create novel catalytic sites.
Application in Chemo- and Regioselective Transformations
The presence of two distinct and reactive functional groups, the bromine atom and the aldehyde, on the this compound core makes it an ideal substrate for exploring chemo- and regioselective transformations.
Selective C-H Functionalization: Direct C-H functionalization is a powerful tool for the efficient synthesis of complex molecules. researchgate.net Research into the selective functionalization of the C-H bonds of the quinoxaline ring system in this compound could provide access to a wide range of novel derivatives. mdpi.comnih.gov
Orthogonal Functionalization: The differential reactivity of the bromo and aldehyde groups allows for orthogonal chemical modifications. For instance, the aldehyde could be selectively transformed into an imine or alcohol, leaving the bromine atom available for subsequent cross-coupling reactions. This would enable the step-wise and controlled construction of complex molecular architectures.
Multicomponent Reactions: The participation of this compound in multicomponent reactions, where three or more reactants combine in a single step, could lead to the rapid and efficient synthesis of diverse and complex quinoxaline derivatives. nih.gov
Synergistic Approaches Combining Synthetic and Computational Methodologies
The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating the discovery and optimization of new molecules and materials. Future research on this compound is expected to heavily leverage this synergistic approach.
DFT for Property Prediction: Density Functional Theory (DFT) calculations can be used to predict the electronic, optical, and photovoltaic properties of quinoxaline derivatives. nih.govresearchgate.net Such theoretical investigations can guide the rational design of new this compound derivatives with tailored properties for specific applications, such as in solar cells or as luminescent materials. researchgate.netscispace.com
Mechanism Elucidation: Computational studies can provide valuable insights into the reaction mechanisms of synthetic transformations involving this compound. This understanding can be used to optimize reaction conditions and to design more efficient synthetic routes.
In Silico Screening: Computational tools can be employed for the in silico screening of virtual libraries of this compound derivatives to identify candidates with promising biological activity or material properties, thereby prioritizing synthetic efforts. nih.gov
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 8-Bromoquinoxaline-5-carbaldehyde in laboratory settings?
- Methodological Answer : Synthesis typically involves bromination of quinoxaline derivatives. For example, regioselective bromination at the 8-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 60–80°C). Post-synthesis, the aldehyde group at the 5-position requires stabilization via inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the product .
- Characterization : Confirm structure using -NMR (aldehyde proton at ~10 ppm) and -NMR (carbonyl carbon at ~190 ppm). Mass spectrometry (EI-MS) should show a molecular ion peak matching the molecular weight (CHBrNO: ~237.0 g/mol) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Safety Protocols : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Store in amber vials at 2–8°C under nitrogen to prevent aldehyde oxidation and bromine degradation. Waste disposal must comply with halogenated organic waste protocols, utilizing licensed chemical waste services .
Q. What analytical techniques are essential for verifying the purity of this compound?
- Methodology : HPLC with a C18 column (UV detection at 254 nm) or GC-MS (splitless mode) can assess purity. Monitor for common impurities like debrominated byproducts or oxidized aldehydes. Quantitative analysis via calibration curves using certified reference standards is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected -NMR shifts) for this compound derivatives?
- Critical Analysis : Contradictions may arise from solvent effects, tautomerism, or paramagnetic impurities. Cross-validate with -NMR DEPT experiments to confirm carbon environments. Computational tools (e.g., DFT calculations for NMR chemical shift prediction) can model electronic effects of bromine and aldehyde groups .
Q. What strategies optimize the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Experimental Design : The electron-withdrawing aldehyde group deactivates the quinoxaline ring, requiring Pd catalysts with strong oxidative addition capacity (e.g., Pd(PPh)). Solvent selection (toluene/DMF) and base (KCO) influence coupling efficiency. Monitor reaction progress via TLC and isolate products using chelation-resistant purification methods .
Q. How do solvent polarity and temperature affect the photophysical properties of this compound?
- Methodology : Conduct UV-Vis spectroscopy in solvents of varying polarity (cyclohexane to DMSO). Compare absorption/emission spectra to evaluate solvatochromism. Temperature-dependent studies (10–60°C) can reveal thermodynamic stability of excited states. Correlate findings with Kamlet-Taft solvent parameters for quantitative analysis .
Data Reproducibility and Ethical Considerations
Q. What steps ensure reproducibility in synthesizing and characterizing this compound across labs?
- Best Practices : Document reaction conditions (e.g., humidity, catalyst lot numbers) and instrument calibration data. Share raw spectral files (NMR, MS) in open-access repositories. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) to facilitate cross-validation .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
